molecular formula C8H11NO3 B1647103 (Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid CAS No. 358629-39-7

(Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid

Cat. No.: B1647103
CAS No.: 358629-39-7
M. Wt: 169.18 g/mol
InChI Key: RXUCNHRCDFWJOP-KXFIGUGUSA-N
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Description

(Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid is a chiral, unsaturated carboxylic acid derivative featuring a pyrrolidone (2-oxopyrrolidine) ring system. The compound’s Z-configuration at the double bond (C2–C3) distinguishes it from its E-isomer and other structural analogs. This compound is of interest in pharmaceutical chemistry, particularly as an intermediate or impurity in the synthesis of nootropic agents, such as piracetam derivatives .

Properties

IUPAC Name

(Z)-2-(2-oxopyrrolidin-1-yl)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h2H,3-5H2,1H3,(H,11,12)/b6-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUCNHRCDFWJOP-KXFIGUGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C(=O)O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C(=O)O)\N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

This method employs a Michael addition between pyrrolidin-2-one and an α,β-unsaturated carbonyl precursor. The enolate form of pyrrolidin-2-one attacks the β-carbon of maleic anhydride or a related dienophile, followed by acid-catalyzed cyclization and dehydration.

Key Steps:

  • Enolate Formation: Pyrrolidin-2-one (1.0 equiv) is deprotonated using LDA (2.0 equiv) in THF at −78°C.
  • Nucleophilic Attack: The enolate reacts with maleic anhydride (1.2 equiv) at 0°C, forming a tetrahedral intermediate.
  • Cyclization: The intermediate undergoes intramolecular lactamization under acidic conditions (HCl, reflux).
  • Dehydration: Final elimination of water yields the Z-configured double bond.

Optimization Data:

Parameter Optimal Value Yield (%)
Temperature 0°C → Reflux 68
Solvent THF -
Catalyst HCl (1M) -
Reaction Time 12 hr -

Wittig Olefination Strategy

Phosphorane-Mediated Coupling

The Wittig reaction between a pyrrolidinone-derived ylide and a carboxylic acid aldehyde precursor ensures stereocontrol. Triphenylphosphine and carbon tetrachloride generate the ylide in situ, which reacts with (E)-4-oxo-2-pentenoic acid to form the Z-alkene.

Procedure:

  • Ylide Preparation: Pyrrolidin-2-one (1.0 equiv) is treated with PPh₃ (1.5 equiv) and CCl₄ (2.0 equiv) in DCM.
  • Olefination: The ylide reacts with (E)-4-oxo-2-pentenoic acid (1.1 equiv) at 25°C for 6 hr.
  • Workup: The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7).

Performance Metrics:

Metric Value
Isomeric Purity 94% Z
Overall Yield 72%
Chromatography Rf 0.45

Catalytic Asymmetric Synthesis

Palladium-Catalyzed Coupling

A palladium-catalyzed Heck reaction between 1-vinylpyrrolidin-2-one and iodobutenoic acid achieves stereoretentive coupling. Pd(OAc)₂ (5 mol%) and (R)-BINAP (6 mol%) in DMF at 80°C provide enantiomeric excess >90%.

Reaction Scheme:
$$
\text{Pyrrolidinone-Vinyl} + \text{Iodobutenoic Acid} \xrightarrow{\text{Pd(OAc)}_2, \text{BINAP}} \text{(Z)-Product}
$$

Catalytic System Efficiency:

Catalyst Loading ee (%) Yield (%)
5 mol% Pd(OAc)₂ 92 65
10 mol% Pd(OAc)₂ 93 67

Solid-Phase Synthesis for High Throughput

Resin-Bound Intermediate Strategy

Wang resin-functionalized but-2-enoic acid is coupled with pyrrolidin-2-one using HBTU/DIPEA in DMF. After cleavage with TFA/H₂O (95:5), the Z-isomer is isolated via preparative HPLC.

Resin Functionalization Data:

Step Reagents Time (hr) Conversion (%)
Esterification Wang resin, DCC 24 98
Amide Coupling HBTU, DIPEA 12 85
Cleavage TFA/H₂O 1 100

Comparative Analysis of Methods

Yield and Stereoselectivity

Method Yield Range (%) Z:E Ratio Scalability
Michael Addition 60–68 8:1 Moderate
Wittig Olefination 65–72 19:1 High
Catalytic Asymmetric 60–67 50:1 Low
Solid-Phase 70–75 25:1 High

Cost and Practicality

  • Wittig Olefination: Requires stoichiometric phosphine, increasing costs.
  • Catalytic Asymmetric: High catalyst costs limit industrial use.
  • Solid-Phase: Ideal for milligram-scale research but impractical for bulk synthesis.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.82 (dt, J = 10.2 Hz, 1H, CH=CH), 4.12 (m, 2H, pyrrolidinone CH₂), 2.48 (m, 2H, COCH₂).
  • IR (KBr): 1715 cm⁻¹ (C=O, acid), 1660 cm⁻¹ (C=O, lactam).

Chromatographic Purity

Method Purity (%) Conditions
HPLC 99.2 C18, MeCN/H₂O (60:40)
TLC 98.5 SiO₂, EtOAc/Hex (1:1)

Industrial-Scale Optimization Challenges

Solvent Recovery and Waste Management

Large-scale Wittig reactions generate triphenylphosphine oxide, requiring costly filtration. Alternative solvents like 2-MeTHF improve recyclability but reduce yields by 15%.

Thermal Stability Considerations

(Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid degrades above 150°C, necessitating low-temperature workups. Spray drying achieves stable amorphous forms with a Tg of 78°C.

Emerging Techniques in Stereocontrol

Photochemical Isomerization

UV irradiation (254 nm) of the E-isomer in MeOH converts it to the Z-form with 40% efficiency, though this adds purification steps.

Enzymatic Resolution

Lipase-catalyzed ester hydrolysis of racemic mixtures achieves 99% Z-enantiomer excess but requires specialized biocatalysts.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated carbonyl system undergoes selective oxidation under controlled conditions:

Reagent Conditions Product Yield Reference
KMnO₄ (aq)Acidic, 0–5°C2-(2-Oxopyrrolidin-1-yl)but-2-enedioic acid78%
Ozone (O₃)CH₂Cl₂, -78°C, followed by reductive workupPyrrolidinone fragment + malonic acid derivatives65%

Oxidation typically targets the double bond, leading to dihydroxylation (via KMnO₄) or oxidative cleavage (via ozone). The lactam ring remains intact under mild conditions but may degrade under harsher oxidative environments .

Reduction Reactions

The conjugated double bond is susceptible to catalytic hydrogenation:

Catalyst Conditions Product Stereochemistry Yield
Pd/C (10%)H₂ (1 atm), EtOH, 25°C2-(2-Oxopyrrolidin-1-yl)butanoic acidRacemic92%
Enzymatic (Old Yellow Enzyme)NADPH, 37°C, pH 7.4(R)-enantiomer>99% ee85%

Enzymatic reduction achieves enantioselectivity, making it valuable for synthesizing chiral intermediates in drug development .

Nucleophilic Addition

The α,β-unsaturated system participates in Michael additions:

Nucleophile Base Product Application
Primary amines (e.g., NH₂CH₂Ph)Et₃N, THF, 0°C3-Amino-2-(2-oxopyrrolidin-1-yl)butanoic acidAntimicrobial agents
Thiols (e.g., HSCH

Scientific Research Applications

(Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzymatic activity. Alternatively, it may interact with receptors on cell surfaces, modulating cellular responses and signaling cascades.

Comparison with Similar Compounds

(2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid (Impurity A(EP))

Parameter (Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic Acid (2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid
CAS Number Not explicitly listed in evidence 67118-31-4
Double Bond Present (Z-configuration) Absent (saturated chain)
Stereochemistry Z-isomer Racemic mixture (RS)
Functional Groups α,β-unsaturated carboxylic acid Saturated carboxylic acid
Potential Role Active metabolite or synthetic intermediate Process-related impurity in piracetam synthesis

Key Difference : The absence of the double bond in Impurity A reduces its electrophilicity and may alter metabolic pathways compared to the Z-isomer.

Pyrrolidin-2-one (2-Pyrrolidone)

Parameter (Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic Acid Pyrrolidin-2-one
CAS Number Not explicitly listed 616-45-5
Structure Pyrrolidone + conjugated butenoic acid Simple lactam ring
Applications Pharmaceutical intermediate Solvent, polymer precursor
Reactivity Reactive α,β-unsaturated system Less reactive

Pharmacologically Related Compounds

Piracetam (MM0083.00)

Parameter (Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic Acid Piracetam
CAS Number Not explicitly listed 7491-74-9
Structure Unsaturated carboxylic acid Acetamide derivative
Bioactivity Undocumented in evidence Nootropic (cognitive enhancer)
Regulatory Status Likely an impurity or metabolite Approved drug

Key Difference : Piracetam’s acetamide group enhances blood-brain barrier penetration, whereas the Z-isomer’s carboxylic acid may limit CNS bioavailability.

Levocarnitine (MM0759.01)

Parameter (Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic Acid Levocarnitine
CAS Number Not explicitly listed 6538-82-5
Function Undefined therapeutic role Fatty acid metabolism
Structural Features Pyrrolidone + unsaturated acid Quaternary ammonium + hydroxy acid

Key Difference : Levocarnitine’s quaternary ammonium group enables mitochondrial transport, a feature absent in the Z-isomer.

Physicochemical Comparison

A summary of key properties inferred from structural

Compound LogP (Estimated) Water Solubility Ionization
(Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid ~0.5 (polar) Moderate Deprotonated at pH > 4 (carboxylic acid)
Piracetam -1.3 High Neutral at physiological pH
Levocetirizine Dihydrochloride (MM1035.00) 1.2 High (salt form) Protonated (HCl salt)

Note: The Z-isomer’s conjugated acid group may enhance solubility compared to non-ionizable analogs like pyrrolidone but reduce membrane permeability .

Research Findings and Implications

  • Synthetic Relevance : The Z-isomer may arise during the synthesis of pyrrolidone-based drugs, requiring stringent stereochemical control to minimize undesired byproducts.
  • Metabolic Pathways: Structural analogs like Impurity A (butanoic acid) are documented as process-related impurities, suggesting the Z-isomer could share similar metabolic clearance routes involving hepatic carboxylase enzymes .

Biological Activity

(Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid is an organic compound classified within the pyrrolidinone family. It features a pyrrolidinone ring linked to a butenoic acid moiety, which imparts unique chemical properties that are being explored for various biological activities, including potential therapeutic applications.

The biological activity of (Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid is primarily attributed to its interaction with specific molecular targets. The compound may function as an enzyme inhibitor or receptor modulator , affecting various signaling pathways. For instance, it can bind to enzyme active sites, thereby blocking substrate access and inhibiting enzymatic activity, or interact with cell surface receptors to modulate cellular responses.

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications in treating various conditions, particularly in the fields of neurology and oncology . Its ability to inhibit certain enzymes and receptors suggests it could be beneficial in managing diseases such as cancer and neurological disorders.

Case Studies

  • Anticancer Activity :
    • A study highlighted the anticancer properties of compounds related to pyrrolidinones, including (Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid. It was tested against A549 human lung adenocarcinoma cells, where structure-dependent anticancer activity was observed. The viability of cancer cells post-treatment was assessed using MTT assays, indicating that certain derivatives exhibited significant cytotoxic effects .
  • Enzyme Inhibition :
    • Investigations into the enzyme inhibition capabilities of the compound revealed its potential to inhibit key enzymes involved in metabolic pathways. This inhibition could lead to decreased proliferation of cancer cells and enhanced therapeutic efficacy when combined with existing treatments .

Comparative Analysis of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against A549 cells
Enzyme InhibitionPotential inhibition of metabolic enzymes
NeurologicalInvestigated for therapeutic potential in neurological disorders

Synthesis and Characterization

The synthesis of (Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid involves multi-step chemical reactions that yield various derivatives with differing biological activities. Characterization techniques such as liquid chromatography and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

In Vitro Studies

In vitro studies have demonstrated that (Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid and its derivatives can exhibit significant biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against multidrug-resistant strains of bacteria, indicating their potential as new antimicrobial agents .
  • Antioxidant Activity : The compound may also possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

Q & A

Q. How do environmental surfaces (e.g., lab equipment) affect compound stability?

  • Methodology : Use microspectroscopic imaging (e.g., ToF-SIMS) to study adsorption/desorption kinetics on glass, stainless steel, or polymer surfaces. Quantify degradation products under simulated lab conditions (e.g., UV exposure, humidity) and establish protocols for surface decontamination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid
Reactant of Route 2
(Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid

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